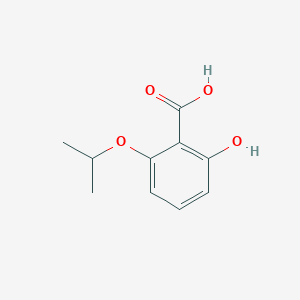

2-Hydroxy-6-(propan-2-yloxy)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-hydroxy-6-propan-2-yloxybenzoic acid |

InChI |

InChI=1S/C10H12O4/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6,11H,1-2H3,(H,12,13) |

InChI Key |

YRVNPUVEDZDIQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hydroxy 6 Propan 2 Yloxy Benzoic Acid

Chemo- and Regioselective Synthesis Strategies from Precursors

The synthesis of 2-Hydroxy-6-(propan-2-yloxy)benzoic acid fundamentally relies on the selective functionalization of a suitable precursor. The primary challenge lies in differentiating between two chemically similar hydroxyl groups on a precursor molecule to achieve regioselective etherification.

A common and logical precursor is 2,6-dihydroxybenzoic acid. The direct isopropylation of this starting material must be carefully controlled to prevent the formation of the diether product, 2,6-bis(propan-2-yloxy)benzoic acid, and to ensure the etherification occurs at the desired position. Strategies to achieve this regioselectivity include:

Use of Protecting Groups: One of the hydroxyl groups can be selectively protected, allowing the other to be etherified. This is a classic but often lengthy approach involving additional reaction and purification steps.

Stoichiometric Control of Reagents: Carefully controlling the amount of the alkylating agent (e.g., 2-bromopropane) and the base can favor mono-alkylation over di-alkylation. However, this often leads to a mixture of starting material, the desired mono-ether, and the undesired di-ether, requiring extensive purification.

Directed Metalation: The carboxylic acid group can be used to direct metalation (e.g., lithiation) to the adjacent C6 position's hydroxyl group, enhancing its nucleophilicity for subsequent alkylation.

An alternative strategy begins with a precursor like resorcinol (B1680541) (1,3-dihydroxybenzene). This pathway involves two main steps: regioselective O-alkylation followed by regioselective carboxylation. The enzymatic carboxylation of resorcinol to produce 2,6-dihydroxybenzoic acid is a known transformation, which can then be selectively functionalized. mdpi.com

| Precursor | Synthetic Strategy | Key Challenge |

| 2,6-Dihydroxybenzoic Acid | Direct regioselective O-isopropylation | Preventing di-etherification and ensuring reaction at the C6-hydroxyl group. |

| Resorcinol | 1. Regioselective O-isopropylation 2. Regioselective C-carboxylation | Controlling the position of both the ether and carboxyl groups. |

| 2-Iodobenzoic Acid Derivatives | Copper-catalyzed coupling with an isopropoxide source followed by functional group manipulation. researchgate.net | Availability of starting materials and catalyst efficiency. researchgate.net |

Catalytic Approaches for Etherification and Carboxylation Reactions

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of this compound, catalytic approaches for both the etherification and carboxylation steps are of high interest.

Catalytic Carboxylation: The introduction of the carboxyl group onto the phenolic ring can be achieved catalytically, offering a green alternative to traditional methods that may use harsh reagents. Biocatalysis, in particular, has shown significant promise. Phenolic acid decarboxylases can catalyze the reversible carboxylation of phenols using CO2 as a C1 building block. researchgate.net For instance, the enzyme 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) has been successfully used for the carboxylation of resorcinol to yield 2,6-dihydroxybenzoic acid. mdpi.com This enzymatic approach is highly regioselective and operates under mild conditions. mdpi.comnih.gov The primary challenge is often the unfavorable thermodynamic equilibrium, which can be overcome through reaction engineering techniques like in-situ product removal. mdpi.com

Catalytic Etherification: The Williamson ether synthesis is the traditional method for forming the isopropoxy group, but it typically requires a stoichiometric amount of a strong base. Catalytic alternatives can improve the sustainability and efficiency of this step.

Phase-Transfer Catalysis (PTC): PTC can facilitate the etherification of phenols under milder, heterogeneous conditions, using a catalytic amount of a phase-transfer agent to shuttle the phenoxide ion into the organic phase to react with the alkyl halide. This can reduce the required amount of base and simplify workup.

Metal-Catalyzed Etherification: Transition metal catalysts, such as those based on copper or palladium, can promote the O-alkylation of phenols. These methods can offer high selectivity and may operate under neutral or mildly basic conditions.

| Reaction Step | Catalytic System | Advantages |

| Carboxylation | Phenolic Acid Decarboxylase (e.g., 2,6-DHBD) | High regioselectivity, use of CO2 as a C1 source, mild reaction conditions. mdpi.comresearchgate.net |

| Etherification | Phase-Transfer Catalysis (e.g., Quaternary Ammonium Salts) | Milder conditions, reduced base usage, simplified workup. |

| Etherification | Copper or Palladium Catalysis | High selectivity, potentially neutral conditions, broad substrate scope. |

Multicomponent and Cascade Reaction Pathways for its Formation

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient synthetic strategy. nih.gov They reduce waste, save time, and can lead to the rapid construction of complex molecules from simple starting materials. nih.govnih.gov

For this compound, a hypothetical cascade or one-pot process could be designed to combine the key bond-forming steps. For example, a process could start with a suitably substituted precursor that undergoes a sequence of reactions orchestrated by the addition of different catalysts or reagents in a specific order.

A plausible one-pot, two-step sequence starting from 2,6-dihydroxybenzoic acid could involve:

Selective Etherification: A regioselective mono-etherification is performed under conditions that favor the reaction at one hydroxyl group.

In-situ Modification: Without isolating the intermediate, a second reaction could be triggered, for instance, the esterification of the carboxylic acid, if a derivative is desired.

While a true multicomponent reaction (where three or more reactants combine in a single step) for this specific target is not widely reported, the principles of cascade catalysis provide a framework for designing more efficient, streamlined syntheses. nih.gov

Asymmetric Synthesis of Chiral Analogs (if applicable)

The target molecule, this compound, is achiral. However, the synthesis of chiral analogs is a relevant area of research, particularly for applications in medicinal chemistry and materials science. Chirality could be introduced into the structure in several ways, for example, by creating a stereocenter on the alkoxy side chain.

The synthesis of such chiral analogs would require asymmetric synthesis techniques. Key strategies include:

Chiral Substrate Control: The use of an enantiomerically pure alcohol, such as (R)- or (S)-sec-butanol, in the etherification step would lead to the corresponding chiral ether analog. This is often the most straightforward approach.

Catalytic Asymmetric Synthesis: A prochiral substrate could be transformed into a chiral product using a chiral catalyst. For example, an asymmetric reduction of a ketone precursor could establish a chiral center. Organocatalysis, using small chiral organic molecules like proline, has proven highly effective in asymmetric transformations such as aldol (B89426) reactions. researchgate.net Similarly, chiral metal complexes are widely used for various asymmetric reactions, including cycloadditions and reductions. nih.govrsc.org

A de novo synthesis approach could also be employed, building the chiral molecule from achiral precursors through a series of stereocontrolled reactions, such as an asymmetric Noyori reduction to establish an initial stereocenter. nih.gov

| Asymmetric Strategy | Description | Example |

| Chiral Substrate | Use of an enantiopure starting material to transfer chirality to the product. | Reacting 2,6-dihydroxybenzoic acid with enantiopure (R)-2-bromobutane. |

| Chiral Catalyst | A small amount of a chiral catalyst induces enantioselectivity in a reaction with a prochiral substrate. | Asymmetric reduction of a ketone-containing analog using a chiral transition metal catalyst. rsc.org |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction, and is later removed. | Attaching a chiral auxiliary to the carboxylic acid to direct a stereoselective transformation elsewhere on the ring. |

Green Chemistry Principles and Sustainable Synthesis Techniques

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes.

Key sustainable approaches include:

Biocatalysis: As discussed, using enzymes for carboxylation utilizes CO2 as a renewable C1 feedstock and proceeds in aqueous media under mild conditions, reducing energy consumption and avoiding hazardous reagents. mdpi.comnih.gov

Renewable Feedstocks: Sourcing precursors like phenols from renewable resources, such as lignin, aligns with green chemistry goals. rsc.org Lignin valorization can produce a variety of benzoic acid derivatives that can serve as starting materials. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes waste. Cascade reactions are particularly effective in this regard. nih.gov

Alternative Energy Sources: Non-traditional activation methods can reduce reliance on thermal heating. High hydrostatic pressure (barochemistry), for example, can promote reactions and sometimes eliminate the need for catalysts. rsc.orgnih.gov

Sustainable Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives like water, supercritical CO2, or bio-derived solvents is a key objective.

Green Metrics: The sustainability of a synthetic route can be quantified using metrics like the Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of product. researchgate.net A lower PMI indicates a greener process.

| Green Chemistry Principle | Application in Synthesis |

| Prevent Waste | Use of high-yield, selective reactions and cascade processes. |

| Atom Economy | Employing addition reactions (e.g., carboxylation) over substitution reactions where possible. |

| Safer Solvents & Reagents | Using water as a solvent in enzymatic steps; avoiding toxic heavy metals. researchgate.net |

| Energy Efficiency | Utilizing catalysts that allow reactions to proceed at lower temperatures; exploring methods like high-pressure synthesis. nih.gov |

| Renewable Feedstocks | Deriving phenolic precursors from biomass sources like lignin. rsc.org |

| Catalysis | Using catalytic (especially biocatalytic) over stoichiometric reagents. mdpi.comresearchgate.net |

Process Optimization and Scale-Up Considerations in Academic Research

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, preparative scale requires careful process optimization and consideration of scalability.

Optimization of Reaction Conditions: Systematic optimization of parameters is essential to maximize yield and purity while minimizing costs and reaction time. This involves studying the effects of:

Temperature and Pressure: Finding the optimal balance to ensure a reasonable reaction rate without causing degradation or side reactions. google.com

Concentration: Adjusting substrate and reagent concentrations can influence reaction kinetics and selectivity.

Catalyst Loading: Minimizing the amount of catalyst needed is crucial for cost-effectiveness and reducing potential contamination of the product. researchgate.net

Scale-Up Strategies:

Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems can offer substantial advantages for scale-up. nih.gov Flow reactors provide superior heat and mass transfer, allow for precise control over reaction parameters, and can improve safety, especially for highly exothermic or hazardous reactions. nih.gov This technology enables a "telescoped" process where multiple reaction steps are connected in sequence without intermediate isolation. nih.gov

A successful scale-up was demonstrated for the enzymatic synthesis of 2,6-dihydroxybenzoic acid, where the process was taken from a 30 mL to a 1.5 L scale by implementing an adsorber-based ISPR system, achieving yields above 80%. mdpi.com

Chemical Reactivity and Derivatization Chemistry of 2 Hydroxy 6 Propan 2 Yloxy Benzoic Acid

Functionalization of the Carboxyl Group: Esterification and Amidation Reactions

The carboxyl group is a primary site for derivatization, readily undergoing esterification and amidation reactions to yield a variety of functionalized molecules.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This reaction is typically slow and requires a catalyst to achieve a reasonable rate. For instance, the esterification of p-hydroxybenzoic acid with glucose has been successfully carried out using a heterogeneous γ-Al2O3/SO4 catalyst. ui.ac.idresearchgate.netscispace.com While specific studies on 2-Hydroxy-6-(propan-2-yloxy)benzoic acid are not prevalent, it is expected to undergo similar reactions. A general method for the esterification of hydroxybenzoic acids involves reacting the acid with a halogenated aliphatic or cycloaliphatic hydrocarbon in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com This method offers an alternative to traditional acid-catalyzed esterification.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 2-hydroxy-6-(propan-2-yloxy)benzoate | Fischer Esterification |

| This compound | Alkyl Halide, Non-quaternizable Tertiary Amine | Alkyl 2-hydroxy-6-(propan-2-yloxy)benzoate | Esterification |

Amidation reactions involve the conversion of the carboxylic acid to an amide, typically by reaction with an amine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents. The biosynthesis of amides from hydroxybenzoic acids and amines like tyramine (B21549) or tryptamine (B22526) has been demonstrated in engineered E. coli. jmb.or.kr In synthetic chemistry, amidation can be carried out using various coupling reagents. For example, the synthesis of [2,5']-bis-heterocycles as bengazole analogs involved an amide bond formation using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) as coupling reagents. scielo.org.mx

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Amine (e.g., R-NH₂), Coupling Agents (e.g., DCC, HOBt) | N-substituted 2-hydroxy-6-(propan-2-yloxy)benzamide | Amidation |

Transformations Involving the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group is another key reactive site. Its reactivity is influenced by its acidic nature and its ability to act as a nucleophile. Phenolic hydroxyl groups are good hydrogen donors and can react with reactive oxygen and nitrogen species. mdpi.com The antioxidant activity of phenolic acids is related to the number and position of these hydroxyl groups. mdpi.com

One significant transformation is O-alkylation , where the phenolic proton is removed by a base, and the resulting phenoxide ion acts as a nucleophile to attack an alkyl halide. It is important to note that during the esterification of hydroxybenzoic acids, competing O-alkylation of the hydroxyl function can occur, leading to a decrease in the desired ester yield. google.com

Another potential reaction is the esterification of the phenolic hydroxyl group itself . 2-hydroxybenzoic acid (salicylic acid) can be esterified in two ways: either at the carboxyl group with an alcohol or at the hydroxyl group with an organic acid. 4college.co.uk For example, the reaction of the hydroxyl group of salicylic (B10762653) acid with acetic anhydride (B1165640) (a derivative of acetic acid) famously produces acetylsalicylic acid (aspirin). 4college.co.uk

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The substituents on the ring determine the rate and position of the substitution.

The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.comimperial.ac.uk

The isopropoxy (-OCH(CH₃)₂) group is also an activating, ortho, para-directing group for the same reason. imperial.ac.uk

The carboxyl (-COOH) group is a deactivating, meta-directing group, withdrawing electron density from the ring through both inductive and resonance effects. quora.com

In this compound, the powerful activating and ortho, para-directing effects of the hydroxyl and isopropoxy groups will dominate over the deactivating, meta-directing effect of the carboxyl group. libretexts.org The hydroxyl and isopropoxy groups are located at positions 2 and 6, respectively. Therefore, they will direct incoming electrophiles to the positions ortho and para to them. Given the substitution pattern, the most likely positions for electrophilic attack would be C4 (para to the hydroxyl group) and C3/C5 (ortho to the hydroxyl and isopropoxy groups). Steric hindrance from the bulky isopropoxy group might influence the ratio of ortho to para products.

Nucleophilic Aromatic Substitution (SNAr) is less common for benzene rings unless they are substituted with strong electron-withdrawing groups. The electron-donating hydroxyl and isopropoxy groups on this compound would generally disfavor SNAr. However, if a good leaving group were present on the ring, and under forcing conditions, nucleophilic substitution might be possible. For example, nucleophilic substitution on isopropoxy benzene could potentially lead to the formation of phenol (B47542) and an isopropyl halide. quora.com

Reactions of the Isopropoxy Group: Cleavage and Functionalization

The isopropoxy group is generally stable, but it can undergo cleavage under certain conditions. Ether cleavage is typically achieved using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). In the case of an aryl alkyl ether like this compound, the cleavage would likely proceed via an SN1 or SN2 mechanism at the isopropyl carbon, leading to the formation of 2,6-dihydroxybenzoic acid and an isopropyl halide.

Synthesis of Complex Polycyclic and Heterocyclic Structures Utilizing the Compound as a Scaffold

Metal-Ligand Complexation and Coordination Chemistry

Benzoic acid and its derivatives are widely used as ligands in coordination chemistry, capable of binding to a variety of metal ions. researchgate.net They can act as neutral or, upon deprotonation of the carboxylic acid, as anionic ligands, serving as either mono- or bidentate ligands. researchgate.net The presence of the hydroxyl group in this compound allows for the formation of chelate complexes with metal ions, where both the carboxylate and the hydroxyl group coordinate to the metal center.

Studies on related hydroxybenzoic acids have shown diverse coordination behaviors. For example, 2,4,6-trihydroxybenzoic acid forms a range of complexes with metal ions, creating discrete molecular units, chains, and two- and three-dimensional networks. researchgate.net In complexes with s-block metals, the interaction is primarily ionic, with the carboxylate group binding to multiple metal centers. researchgate.net With transition metals that form directional coordinate bonds, the carboxylate group tends to bind in a monodentate fashion. researchgate.net A study on a Ru(II) complex with a derivative of 2-hydroxy-benzoic acid revealed a six-coordinated ruthenium atom with a distorted octahedral geometry. nih.gov

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Intermolecular Interactions

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 2-Hydroxy-6-(propan-2-yloxy)benzoic acid, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropoxy group, the two methyl groups of the isopropoxy group, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts of the aromatic protons would be influenced by the electron-donating effects of the hydroxyl and isopropoxy groups and the electron-withdrawing effect of the carboxylic acid group. Due to the substitution pattern, complex spin-spin coupling patterns between the aromatic protons would be anticipated. The presence of the bulky isopropoxy group at the 6-position could lead to hindered rotation around the C-O bond, potentially resulting in broadened signals or even distinct sets of signals for different rotamers at low temperatures, a phenomenon observed in other ortho-substituted benzoic acids. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be invaluable in confirming the spatial proximity between the isopropoxy protons and the aromatic ring protons, providing insights into the preferred conformation of the molecule in solution.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be diagnostic of the substitution pattern. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift. The carbons of the isopropoxy group would also have distinct chemical shifts. The analysis of ¹³C NMR data, in conjunction with ¹H NMR, would unequivocally confirm the molecular structure.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic CH | 6.5 - 8.0 | Doublet, Triplet |

| -OCH(CH₃)₂ | 4.5 - 5.0 | Septet |

| -OCH(CH₃)₂ | 1.2 - 1.5 | Doublet |

| Ar-OH | 9.0 - 12.0 | Singlet (broad) |

| -COOH | 10.0 - 13.0 | Singlet (broad) |

| Note: Expected values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. |

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic C-H | 110 - 130 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-COOH | 110 - 120 |

| -COOH | 170 - 180 |

| -OC H(CH₃)₂ | 70 - 80 |

| -OCH(C H₃)₂ | 20 - 25 |

| Note: Expected values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding Networks and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. A broad band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching vibrations of the carboxylic acid, which is typically involved in strong hydrogen bonding. The phenolic O-H stretch would also appear in this region. The C=O stretching vibration of the carboxylic acid would give rise to a strong absorption band, typically in the range of 1700-1680 cm⁻¹ for aromatic carboxylic acids. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid, a hallmark of salicylic (B10762653) acid derivatives, would likely shift the C=O stretching frequency to a lower wavenumber. The C-O stretching vibrations of the ether linkage and the carboxylic acid would be observed in the fingerprint region (1300-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The aromatic C=C stretching vibrations would give rise to strong signals in the 1600-1450 cm⁻¹ region. While the O-H stretching vibrations are typically weak in Raman spectra, the C=O stretch would be observable. The symmetric breathing mode of the aromatic ring would also be a characteristic feature. The combination of FT-IR and Raman data would allow for a comprehensive analysis of the vibrational modes and the hydrogen bonding network in the solid state.

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Weak |

| O-H Stretch (Phenol) | ~3200 | Weak |

| C-H Stretch (Aromatic) | 3100-3000 | Strong |

| C-H Stretch (Aliphatic) | 3000-2850 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1680 | Moderate |

| C=C Stretch (Aromatic) | 1600-1450 | Strong |

| C-O Stretch (Ether & Acid) | 1300-1000 | Moderate |

| Note: Expected values are based on typical ranges for similar functional groups and may vary depending on the specific molecular environment and intermolecular interactions. |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, an X-ray crystal structure would reveal crucial details about its molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Based on the structures of related compounds like 2,6-dihydroxybenzoic acid, it is anticipated that the molecule would adopt a largely planar conformation, with the carboxylic acid group and the aromatic ring being nearly coplanar to maximize conjugation. The isopropoxy group might be slightly twisted out of the plane to minimize steric hindrance. A key feature would be the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid. In the crystal lattice, it is expected that the molecules would form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups. These dimers could then be further linked into extended networks through other interactions, such as C-H···O hydrogen bonds involving the isopropoxy group.

| Structural Parameter | Expected Value |

| C=O Bond Length | ~1.25 Å |

| C-OH Bond Length | ~1.31 Å |

| Intramolecular O-H···O distance | ~2.6 Å |

| Intermolecular O-H···O distance (dimer) | ~2.7 Å |

| Note: Expected values are based on typical bond lengths and hydrogen bond distances in similar structures. |

High-Resolution Mass Spectrometry for Reaction Pathway Intermediates and Adduct Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. For this compound, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable.

The mass spectrum would show a prominent molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). The fragmentation pattern would be highly informative. In negative ion mode, a characteristic loss of CO₂ (44 Da) from the carboxylate anion is expected. In positive ion mode, key fragmentation pathways would likely involve the loss of the isopropoxy group as isopropanol (B130326) (60 Da) or propene (42 Da). The loss of the entire carboxylic acid group (45 Da) is also a plausible fragmentation. The accurate mass measurements of these fragment ions would allow for the unambiguous confirmation of their elemental compositions, providing strong evidence for the structure of the parent molecule.

| Ion | Expected m/z (Negative Mode) | Proposed Structure |

| [M-H]⁻ | 195.0657 | C₁₀H₁₁O₄⁻ |

| [M-H-CO₂]⁻ | 151.0708 | C₉H₁₁O₂⁻ |

| Ion | Expected m/z (Positive Mode) | Proposed Structure |

| [M+H]⁺ | 197.0814 | C₁₀H₁₃O₄⁺ |

| [M+H-H₂O]⁺ | 179.0708 | C₁₀H₁₁O₃⁺ |

| [M+H-C₃H₆]⁺ | 155.0395 | C₇H₇O₄⁺ |

| Note: The expected m/z values are calculated based on the exact masses of the most abundant isotopes. |

Hyphenated Techniques for On-line Reaction Monitoring and Product Profiling

Hyphenated techniques, which couple a separation method with a detection method, are essential for real-time analysis of chemical reactions and for the separation and identification of components in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS would be an ideal technique for monitoring the synthesis of this compound. A reversed-phase HPLC method could be developed to separate the starting materials, intermediates, the final product, and any byproducts. The eluent from the HPLC column would be directly introduced into the mass spectrometer, allowing for the continuous monitoring of the concentration of each species over time. This would provide valuable kinetic data and help in optimizing the reaction conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid and hydroxyl groups of this compound would likely require derivatization, for example, by silylation, to increase their volatility and thermal stability. A GC-MS method could then be used for the quantitative analysis of the compound and for the identification of impurities. The characteristic fragmentation patterns observed in the mass spectrometer would aid in the confident identification of the target compound and any related substances.

These hyphenated techniques are crucial for ensuring the purity and quality of the synthesized compound and for gaining a deeper understanding of the reaction mechanism by identifying transient intermediates.

Computational and Theoretical Chemistry Studies of 2 Hydroxy 6 Propan 2 Yloxy Benzoic Acid

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Acidity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and acidity of 2-Hydroxy-6-(propan-2-yloxy)benzoic acid. These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals.

The electronic structure of this compound is characterized by the interplay of the aromatic ring, the electron-donating hydroxyl and isopropoxy groups, and the electron-withdrawing carboxylic acid group. DFT calculations, such as those at the B3LYP/6-311+G(d,p) level of theory, can map the molecular electrostatic potential (MEP), which indicates regions of positive and negative charge on the molecule's surface. rsc.org These maps are crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help in quantifying the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. A smaller gap generally suggests higher reactivity. For substituted benzoic acids, these parameters are influenced by the electronic nature of the substituents. researchgate.net

The acidity of this compound can be computationally predicted by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase or in solution. chemrxiv.org The presence of the ortho-hydroxyl group can form an intramolecular hydrogen bond with the carboxylate anion, which stabilizes the conjugate base and increases the acidity. rsc.org The isopropoxy group at the 6-position, being electron-donating, might slightly decrease the acidity compared to salicylic (B10762653) acid. Theoretical calculations can quantify these substituent effects.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the isopropoxy and carboxylic acid groups in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space.

Molecular mechanics (MM) methods, using force fields like MMFF94s, can efficiently explore the potential energy surface of the molecule to locate various energy minima corresponding to stable conformers. nih.gov These calculations consider steric hindrance and intramolecular interactions, such as the hydrogen bond between the hydroxyl and carboxylic acid groups, which significantly influences the preferred conformation. acs.org For ortho-substituted benzoic acids, the orientation of the substituent relative to the carboxylic acid group is a critical factor determining conformational stability. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the atomic motions at a given temperature, MD can explore the conformational space and identify the most populated conformational states. nih.gov These simulations are particularly useful for understanding how the molecule behaves in a solution, where interactions with solvent molecules can influence its conformational preferences. ucl.ac.uk

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in spectral assignment.

For this compound, theoretical calculations can predict its infrared (IR), and nuclear magnetic resonance (NMR) spectra. DFT calculations can compute the vibrational frequencies corresponding to the IR spectrum. chemrxiv.org These calculated frequencies are often scaled to better match experimental values.

The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry, the chemical shifts can be estimated with good accuracy. nmrdb.org These predictions are highly sensitive to the molecular conformation, making them a useful tool for conformational analysis.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative Data)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 6.8 - 7.5 |

| Carboxylic OH | 11.5 |

| Phenolic OH | 9.8 |

| Isopropoxy CH | 4.6 |

Reaction Mechanism Elucidation: Transition State Calculations and Energy Profiles

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying transition states and calculating reaction energy profiles. For reactions involving this compound, such as its synthesis via alkylation of a dihydroxybenzoic acid, computational methods can provide valuable mechanistic insights. whiterose.ac.uk

Transition state theory combined with quantum chemical calculations allows for the location of the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction. By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. rsc.org This profile provides a detailed understanding of the reaction kinetics and thermodynamics. For instance, the mechanism of esterification or hydrolysis of the carboxylic acid group can be studied computationally. whiterose.ac.uk

Solvent Effects on Molecular Properties and Reaction Kinetics

The properties and reactivity of this compound can be significantly influenced by the solvent. Computational models can account for these solvent effects in several ways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's electronic structure, geometry, and acidity. rsc.org For example, the pKa of the carboxylic acid will vary in different solvents, a phenomenon that can be modeled computationally. jbiochemtech.com

Explicit solvent models involve including a number of solvent molecules in the calculation. This approach is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. rsc.orgresearchgate.net Molecular dynamics simulations with explicit solvent are particularly powerful for understanding solvation dynamics and their impact on conformational equilibria and reaction rates. ucl.ac.uk

Table 3: Calculated pKa of this compound in Different Solvents (Illustrative Data)

| Solvent | Dielectric Constant | Calculated pKa |

|---|---|---|

| Gas Phase | 1 | 9.5 |

| Dichloromethane | 9.1 | 5.8 |

| Ethanol | 24.6 | 4.2 |

Molecular Docking and Interaction Studies with Model Systems (Purely theoretical, not biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In a purely theoretical context, docking can be used to study the non-covalent interactions between this compound and model systems, such as a simple protein active site mimic or a surface.

These studies can reveal the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that govern the binding of the molecule. nih.govnih.gov The binding affinity can be estimated using scoring functions that approximate the free energy of binding. nih.gov For this compound, docking studies could explore how the hydroxyl, isopropoxy, and carboxylic acid groups contribute to its interaction with a model receptor. The hydroxyl and carboxylic acid groups are expected to be primary sites for hydrogen bonding. mdpi.com

Mechanistic Investigations of Chemical Transformations Involving 2 Hydroxy 6 Propan 2 Yloxy Benzoic Acid

Kinetic and Thermodynamic Studies of Derivatization and Decomposition Pathways

A thorough search for kinetic and thermodynamic data on the derivatization and decomposition pathways of 2-hydroxy-6-(propan-2-yloxy)benzoic acid did not uncover any specific studies. Research on the esterification of benzoic acid with various alcohols, catalyzed by acids like p-toluenesulfonic acid, has established first-order kinetics with respect to the benzoic acid. dnu.dp.ua For instance, the esterification of benzoic acid with 1-butyl alcohol has reported activation energies of 58.40 kJ∙mol⁻¹ for the forward reaction and 57.70 kJ∙mol⁻¹ for the reverse reaction. dnu.dp.ua Similarly, thermodynamic parameters for the solvation of various substituted benzoic acids in binary solvent mixtures have been evaluated, but these studies did not include this compound. jbiochemtech.com

No specific data tables for reaction rates, equilibrium constants, or thermodynamic parameters (enthalpy, entropy, Gibbs free energy) for reactions involving this compound could be found.

Isotopic Labeling Experiments for Reaction Pathway Determination

There is no evidence in the surveyed literature of isotopic labeling experiments being conducted to determine the reaction pathways of this compound. Isotopic labeling is a powerful technique for elucidating reaction mechanisms, such as tracking the fate of atoms during a chemical transformation. wikipedia.orgresearchgate.net For example, labeled carbon has been used to study the regioselectivity of the Kolbe-Schmitt reaction, a key method for synthesizing hydroxybenzoic acids. cambridge.org However, no publications were found that applied this technique to the specific molecule of interest.

Identification and Characterization of Reaction Intermediates

No studies identifying or characterizing reaction intermediates in chemical transformations involving this compound were found. The mechanism of the Kolbe-Schmitt reaction is proposed to proceed through the nucleophilic addition of a phenoxide to carbon dioxide, forming an intermediate that then rearranges to the final hydroxybenzoate product. wikipedia.orgresearchgate.net Theoretical studies using density functional theory (DFT) have been employed to model the transition states and intermediates of the reaction between sodium phenoxide and carbon dioxide. researchgate.net However, no such specific intermediate characterization has been published for the synthesis or subsequent reactions of this compound.

Advanced Applications in Materials Science and Supramolecular Chemistry Non Clinical Focus

Utilization as a Building Block for Advanced Polymeric Materials (e.g., polyesters, polyamides, dendrimers)

The bifunctional nature of 2-Hydroxy-6-(propan-2-yloxy)benzoic acid, with its carboxylic acid and hydroxyl groups, makes it a theoretical candidate for the synthesis of polyesters and polyamides through condensation polymerization. The bulky isopropoxy group could influence the properties of the resulting polymers by imparting increased solubility in organic solvents and potentially disrupting chain packing, leading to amorphous materials with lower melting points and glass transition temperatures compared to polymers derived from less substituted monomers.

In the realm of dendrimers, this compound could potentially be used as a branching unit. The three distinct functional sites (carboxyl, hydroxyl, and the aromatic ring) could be selectively modified to build up dendritic structures. However, no published studies were found that specifically utilize this compound for the synthesis of polyesters, polyamides, or dendrimers.

Integration into Supramolecular Assemblies and Self-Assembled Systems

The presence of both a hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (carbonyl and ether oxygen) functionalities in this compound suggests its capability to form well-defined supramolecular assemblies through hydrogen bonding. These interactions could lead to the formation of dimers, chains, or more complex networks in the solid state or in solution. The isopropoxy group would likely play a significant role in directing the self-assembly process, influencing the packing and stability of the resulting supramolecular structures.

While the principles of supramolecular chemistry suggest this potential, specific research detailing the self-assembly of this compound is not currently available.

Design of Molecular Receptors and Sensors (Non-biological targets, e.g., metal ions, pH)

The chelating motif provided by the ortho-hydroxyl and carboxylic acid groups suggests that this compound could act as a ligand for various metal ions. The binding of a metal ion would be expected to cause a change in the electronic properties of the molecule, which could be harnessed for sensing applications. For instance, a change in fluorescence or a colorimetric response upon metal ion coordination could form the basis of a chemical sensor. Furthermore, the acidic nature of the carboxylic acid and the phenolic hydroxyl group makes the molecule pH-responsive, suggesting potential applications in pH sensing.

Despite this theoretical potential, there are no specific reports on the design and application of molecular receptors or sensors based on this compound for non-biological targets.

Development of Ligands for Organometallic Catalysis and Materials Synthesis

The coordination capabilities of this compound make it a potential ligand for the development of organometallic catalysts. The electronic and steric properties of the ligand, influenced by the isopropoxy group, could be tuned to modulate the activity and selectivity of a metal center in various catalytic reactions. Additionally, such organometallic complexes could serve as precursors for the synthesis of novel inorganic or hybrid organic-inorganic materials.

However, a review of the current literature reveals no specific instances of this compound being employed as a ligand in organometallic catalysis or for materials synthesis.

Photoactive or Optoelectronic Materials Applications

The aromatic core of this compound provides a platform for potential photoactive and optoelectronic applications. Modification of the aromatic ring with suitable electron-donating or -withdrawing groups could be used to tune its absorption and emission properties. While the intrinsic photophysical properties of the parent molecule have not been reported, its derivatives could potentially find use in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Currently, there is no published research focusing on the photoactive or optoelectronic properties and applications of this specific compound or its derivatives.

Role in Crystallization and Crystal Engineering Studies

The ability of this compound to form hydrogen bonds makes it an interesting target for crystal engineering studies. Understanding the interplay of different intermolecular interactions, including hydrogen bonding and van der Waals forces involving the isopropoxy group, could provide insights into controlling crystal packing and polymorphism. Co-crystallization with other molecules could lead to the formation of new solid forms with tailored physical properties.

While the principles of crystal engineering are applicable, specific studies on the crystallization behavior and crystal engineering of this compound are not found in the existing literature.

Future Directions and Emerging Research Avenues for 2 Hydroxy 6 Propan 2 Yloxy Benzoic Acid

The unique structural features of 2-hydroxy-6-(propan-2-yloxy)benzoic acid, a substituted salicylic (B10762653) acid derivative, position it as a versatile scaffold for a multitude of chemical explorations. While its current applications are established, future research is poised to unlock new potential through innovative and sustainable methodologies. This article explores emerging research avenues focusing on green synthesis, computational design, biocatalysis, advanced materials, and automated production platforms.

Conclusion and Broader Academic Impact of Research on 2 Hydroxy 6 Propan 2 Yloxy Benzoic Acid

Synthesis of Key Academic Contributions and Research Achievements

Direct academic contributions and significant research achievements focusing specifically on 2-Hydroxy-6-(propan-2-yloxy)benzoic acid are sparse. The scientific discourse is more centered on its parent compound, salicylic (B10762653) acid (2-hydroxybenzoic acid), and other related derivatives. The introduction of an isopropoxy group at the 6-position of the benzoic acid ring would theoretically alter its lipophilicity and steric hindrance, which could, in turn, influence its biological activity and chemical reactivity.

Research on analogous compounds, such as other 2-alkoxy-6-hydroxybenzoic acids, suggests that this class of molecules holds potential in various fields. For instance, derivatives of salicylic acid are known for their therapeutic properties, including anti-inflammatory and analgesic effects. The modification of the hydroxyl group to an ether linkage, as seen in the subject compound, is a common strategy in medicinal chemistry to modulate a drug's pharmacokinetic and pharmacodynamic profile.

While there are no specific, detailed research findings to present in a data table for this compound, the general synthetic routes for similar compounds can be inferred. A plausible method for its synthesis would involve the Williamson ether synthesis, starting from a dihydroxybenzoic acid precursor, such as 2,6-dihydroxybenzoic acid, and reacting it with an isopropyl halide in the presence of a base.

Prospective Outlook on its Continuing Relevance in Fundamental and Applied Chemical Sciences

The prospective outlook for this compound is intrinsically linked to the broader research trends in medicinal and materials chemistry. As a derivative of salicylic acid, it remains a candidate for investigation into novel therapeutic agents. The structural modifications could potentially lead to enhanced efficacy, better target selectivity, or reduced side effects compared to existing drugs.

In the realm of fundamental chemical sciences, this compound could serve as a model for studying the effects of ortho-substitution on the acidity and reactivity of benzoic acids. The interplay between the hydroxyl and isopropoxy groups could lead to interesting intramolecular interactions that influence its chemical behavior.

For applied sciences, should this compound exhibit unique biological activities, it could find relevance in the development of new pharmaceuticals. Furthermore, substituted benzoic acids are sometimes explored as building blocks for polymers and other advanced materials, although there is no current indication of such applications for this specific molecule.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.